Journal Name:Food Control
Journal ISSN:0956-7135
IF:6.652
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/30418/description#description
Year of Origin:1990
Publisher:Elsevier BV
Number of Articles Per Year:552
Publishing Cycle:Bimonthly
OA or Not:Not
Food Control ( IF 6.652 ) Pub Date: 2023-02-13 , DOI:
10.1002/bte2.20220057
Recently, hydrogen energy has been significantly investigated by numerous technologies. To date, noble platinum group metals have often been employed to fabricate working electrodes for hydrogen evolution reaction (HER). Therefore, the demand of highly active HER catalysts based on effective and lower-cost materials is becoming more and more critical. Transition metal dichalcogenide (TMD) materials could be one of the most suitable materials for these requirements because they possess numerous unique mechanical, electronic, and chemical characteristics that are greatly beneficial for HER processes. Among many TMD materials, tungsten disulfide (WS2) and molybdenum disulfide (MoS2) are the most well-known TMD materials which have been intensively studied for different applications, including HER, batteries, and supercapacitors. In this review, we tried to cover the HER mechanism of catalysts and their parameters. Besides that, the structures, properties, preparation, and HER performance of catalyst materials based on WS2 and MoS2 are comprehensively discussed. After that, the challenges and future trends of catalysts based on WS2 and MoS2 for HER are also considered.
Food Control ( IF 6.652 ) Pub Date: 2023-01-18 , DOI:
10.1002/bte2.20220030
Lithium-rich layered oxides (LLOs) with high energy density and low cost are regarded as promising candidates for the next-generation cathode materials for lithium-ion batteries (LIBs). However, there are still some drawbacks of LLOs such as oxygen instability and irreversible structure reconstruction, which seriously limit their electrochemical performance and practical applications. Herein, the high-valence Ta doping is proposed to adjust the electronic structures of transition metals, which form strong Ta-O bonds and reduce the covalency of Ni-O bonds, thereby stabilizing the lattice oxygen and enhancing the structural/thermal stabilities of LLOs during electrochemical cycling. As a result, the optimized Ta-doped LLO can deliver a capacity retention of 80% and voltage decay of 0.34 mV cycle−1 after 650 cycles at 1C. This study enriches the fundamental understanding of the electronic structure adjustment of LLOs and contributes to the optimization of LLOs for high-energy LIBs.
Food Control ( IF 6.652 ) Pub Date: 2023-01-06 , DOI:
10.1002/bte2.20220027
Potassium iron hexacyanoferrate (Prussian blue [PB]) is a very competitive cathode for potassium-ion batteries due to its 3D robust open framework. However, [Fe(CN)6]4− vacancies and lattice water existed in PB lattices aggravate electrochemical performances. Herein, PBs with different content of vacancies and lattice water are obtained under two synthesis temperatures of 0°C and 25°C. Although K1.36Fe[Fe(CN)6]0.74·0.48H2O (PB0) exhibits an outstanding rate capability compared with K1.43Fe[Fe(CN)6]0.94·0.42H2O (PB25), PB25 with less defects shows a lower polarization and superior stability than PB0 during the cycle. Fourier transform infrared (FTIR) spectra results show that lattice water can escape from PB lattices during the cycle, which enhances the diffusion of K+ kinetically in the PB structure. Benefited from this phenomenon, the diffusion coefficient of K+ in vacancy-less PB25 reaches 10−8 in two reaction platforms. As potassium-ion battery cathodes, PB25 displays higher capacity retention of 86.5% over 1000 cycles at 5 C than PB0 with 20.1% capacity retention over 600 cycles. This study provides a new understanding of [Fe(CN)6]4− vacancy and lattice water behavior in K-containing PB structure.
Food Control ( IF 6.652 ) Pub Date: 2023-01-06 , DOI:
10.1002/bte2.20220036
Ni-rich layered (NRL) cathodes have been widely considered to undergo a degeneration from layered to spinel-like phases and finally to a rock−salt phase, which jeopardizes the battery's performance and safety. However, this process does not sufficiently explain the drastic structure collapse that occurs during thermal runaway, as the lattice constants of these structures are similar. Herein, an intermediate β-Li2NiO3 phase is identified during the thermally driven structural evolution via in situ heating scanning transmission electron microscopy imaging. The antihoneycomb-ordered structure leads to a larger lattice mismatch of up to ∼15% with the layered structure. The resulting strain triggers huge bulk stress and the labile oxygen of the β-Li2NiO3 phase aggravates the oxygen release, severely reducing the thermal stability of NRL materials. Finally, based on the screening for 3d transition metals, doping elements are chosen to suppress the β-Li2TMO3 phase and enhance thermal stability. The findings provide comprehensive insights into the structural degradation process of NRL materials and pave the way to design high-performance and safe battery systems.
Food Control ( IF 6.652 ) Pub Date: 2022-12-29 , DOI:
10.1002/bte2.20220048
Layered Co-free Ni-rich cathodes are the most cost-effective for high-energy-density Li-ion batteries (LIBs), yet the structural instability and interfacial side reactions seriously hamper their commercial applications versus the Co-contained counterpart. Herein, a synchronous Ge-doping and Li4GeO4-coating of the Co-free Ni-rich cathodes have been realized to tackle these limitations during high-temperature lithiation of the corresponding hydroxide precursors. The nonmagnetic Ge4+ doping effectively relieves the magnetic frustration and the lattice oxygen loss with reduced cation mixing and gas emission. The Li-ion conductive and anti-erosive Li4GeO4 coatings contribute to enhance the surface chemistry stability and Li-ion migration interface kinetics. Consequently, the resulting Co-free Ni-rich cathodes delivers a high reversable capacity of 223.3 mAh g−1 at 0.1 C and maintains 127.5 mAh g−1 even at 10C within 2.7–4.4 V. More impressively, it displays high-capacity retention of 90.5% in coin-type half-cell after 150 cycles and 80.5% in pouch-type full-cell after 500 cycles at 3C, demonstrating a long-term cycle life.
Food Control ( IF 6.652 ) Pub Date: 2022-12-29 , DOI:
10.1002/bte2.20220051
All-solid-state lithium battery has become one of the most promising secondary batteries due to their high energy density and excellent safety. However, the growth of lithium dendrites and side reactions between lithium metal and solid electrolytes hinder the practical application of all-solid-state lithium batteries. Herein, a dual-functional layer of ZnO and LiF is fabricated at the interface between lithium metal and Li10GeP2S12 solid electrolyte by a magnetic sputtering technique. The ZnO/LiF dual-functional layer can suppress severe Li10GeP2S12/lithium metal interface side reactions and has a high interface energy against lithium which can block the growth of lithium dendrites. The symmetric cell of Li@ZnO/LiF-Li10GeP2S12-Li@ZnO/LiF demonstrates stable lithium plating/striping cycling for 2000 h with a small overpotential of 200 mV at 0.1 mA cm−2 and 0.1 mAh cm−2. The full cell of Li@ZnO/LiF-Li10GeP2S12-LiCoO2@LiNbO3 shows stable cycling stability for 500 cycles with a high reversible specific capacity of 80 mAh g−1 at 1.0 C.
Food Control ( IF 6.652 ) Pub Date: 2023-05-22 , DOI:
10.1002/bte2.20220053
Sulfur particles coated by activation of metal alkoxide precursors, aluminum–sulfur (Alu–S) and vanadium–sulfur (Van–S), were produced by dielectric barrier discharge (DBD) plasma technology under low temperature and ambient pressure conditions. We report a safe, solvent-free, low-cost, and low-energy consumption coating process that is compatible for sustainable technology up-scaling. NMR, XPS, SEM, and XRD characterization methods were used to determine the chemical characteristics and the superior behavior of Li–S cells using metal oxide-based coated sulfur materials. The chemical composition of the coatings is a mixture of the different elements present in the metal alkoxide precursor. The presence of alumina Al2O3 within the coating was confirmed. Multi-C rate and long-term galvanostatic cycling at rate C/10 showed that the rate capability losses and capacity fade could be highly mitigated for the Li–S cells containing the coated sulfur materials in comparison to the references uncoated (raw) sulfur. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) confirm the lower charge-transfer resistance and potential hysteresis in the electrodes containing the coated sulfur particles. Our results show that the electrochemical performance of the Li–S cells based on the different coating materials can be ranked as Alu-S > Van-S > Raw sulfur.
Food Control ( IF 6.652 ) Pub Date: 2023-01-30 , DOI:
10.1002/bte2.20220060
Oxygen electrocatalysis is crucial for renewable energy conversion and storage technologies. Specifically for proton exchange membrane fuel cells (PEMFCs), oxygen reduction reaction (ORR) is the primary reaction that determines performance and costs. The ORR activity and durability are commonly assessed using a rotating disk electrode (RDE). However, there are numerous inconsistencies in the RDE measurements among researchers when comparing newly developed ORR catalysts to state-of-the-art ones. These inconsistencies in activity and durability evaluation and deviations from standard protocols result in irreproducible screening and benchmarking of electrocatalysts. Despite the fact that the US Department of Energy has established and regularly revises the standard protocols, many reported studies do not adhere to these guidelines. This perspective aims to draw attention to the discrepancies in ORR activity and stability measurements at RDE as primary screening and emphasizes implementing the mandatory standard for a meaningful comparison of ORR activity and durability. We intend to emphasize the use of available ORR test standards ubiquitously for more accurate comparisons and accelerate the development of fuel cell catalysts.
Food Control ( IF 6.652 ) Pub Date: 2023-01-13 , DOI:
10.1002/bte2.20220061
The electrode structure is a crucial factor for all-solid-state batteries (ASSBs) since it affects the electronic and ionic transport properties and determines the electrochemical performance. In terms of electrode structure design, a single-ion conducting solid polymer electrolyte (SIC-SPE) is an attractive solid electrolyte (SE) for the composite electrode among various SEs. Although the ionic conductivity of SIC-SPE is lower than other inorganic SEs, the SIC-SPE has a relatively lower density and can form an intimate contact between the SE and active materials (AM), resulting in an excellent electrode structure. The electrochemical performance of the cell with SIC-SPE was comparable with the cell with Li6PS5Cl (LPSCl), which has 10 times higher intrinsic ionic conductivity than SIC-SPE (SIC-SPE: 0.2 × 10−3 S cm−1, LPSCl: 2.2 = 10−3 S cm−1 at 25°C). 3D digital-twin-driven simulation showed that the electrode with SIC-SPE has a higher SE volume fraction, a lower tortuosity, and a larger AM/SE contact area than the LPSCl electrode. The favorable structure of the SIC-SPE electrode leads to lower overpotential than the LPSCl electrode during operation. Our results suggest that the SIC-SPE is a promising SE for making a good electrode structure in ASSBs.
Food Control ( IF 6.652 ) Pub Date: 2023-01-13 , DOI:
10.1002/bte2.20220052
Sulfide-based all-solid-state lithium-ion batteries (LIBs) are promising replacements for conventional liquid electrolyte LIBs. However, their degradation mechanisms and analysis methods are poorly understood. Herein, the degradation mechanism of an argyrodite-type sulfide-based all-solid-state prototype LIB cell is reported. Furthermore, an analysis method for all-solid-state batteries using charge/discharge cycle tests at 100°C followed by the disassembly analysis of cells before and after accelerated degradation tests is reported. Based on the findings of this study, the degradation of the prototype cell is classified as follows: (i) solid electrolyte (SE) oxidation in the positive electrode, which recovers battery capacity and increases resistance; (ii) SE reduction in the negative electrode, which decreases capacity; (iii) lithium deposition on/in the negative electrode, which decreases capacity; and (iv) capacity loss of the positive electrode, which decreases capacity. These degradation reactions appear to occur simultaneously. These findings are expected to aid the development of sulfide-based solid-electrolyte LIBs with improved safety and energy densities.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | FOOD SCIENCE & TECHNOLOGY 食品科技1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.40 | 103 | Science Citation Index Science Citation Index Expanded | Not |
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